molecular formula C7H13NO5 B558634 (Boc-aminooxy)acetic acid CAS No. 42989-85-5

(Boc-aminooxy)acetic acid

Cat. No. B558634
CAS RN: 42989-85-5
M. Wt: 191,19 g/mole
InChI Key: QBXODCKYUZNZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Boc-aminooxy)acetic acid” is used to introduce a hydroxylamine moiety into peptides. It reacts with an aldehyde to form an oxime . It has been used in the preparation of Boc-aminooxy tetra (ethylene glycol) .


Synthesis Analysis

The synthesis of aminooxy-peptide precursors is challenging due to the high reactivity of the aminooxy moiety. Strategies have been developed to overcome this problem, including orthogonally protected aminooxy acetic acid (Aoa) derivates compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc 2 -Aoa) .


Molecular Structure Analysis

The molecular formula of “(Boc-aminooxy)acetic acid” is C7H13NO5 . The InChI Key is QBXODCKYUZNZCY-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(Boc-aminooxy)acetic acid” can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups. The use of this reagent may lead to double acylation of the hydroxylamine nitrogen .


Physical And Chemical Properties Analysis

The molecular weight of “(Boc-aminooxy)acetic acid” is 191.18 g/mol . The melting point is approximately 115 °C .

Scientific Research Applications

  • (Boc-aminooxy)acetic acid derivatives have been utilized in the synthesis of molecularly imprinted polymers for chromatographic separation applications (Ansell & Mosbach, 1997).

  • The compound has been pivotal in developing new techniques for solid-phase peptide synthesis (SPPS), especially in the efficient preparation of aminooxy-containing peptides (Foillard et al., 2008).

  • In the field of biochemistry, it has been used in the synthesis of peptides with high corticotropic activity, demonstrating its utility in creating complex biochemical structures (Schwyzer & Rittel, 1961).

  • Research in food chemistry has leveraged this compound for isolating and characterizing collagens from various biological sources, indicating its role in material characterization (Wang et al., 2008).

  • It's also been used in organic chemistry for preparing N-t-Butoxycarbonyl derivatives and their sulfur analogs, demonstrating its versatility in organic synthesis (Tarbell et al., 1972).

  • Its derivatives have found applications in the synthesis of nucleoside aminooxy acids, highlighting its importance in nucleoside chemistry (Gong et al., 2011).

  • (Boc-aminooxy)acetic acid has been instrumental in producing phytosteryl amino acid ester hydrochlorides, which have potential applications in food systems due to their emulsifying properties (Jia et al., 2019).

  • The compound's derivatives are crucial in peptide synthesis, where their purity significantly impacts the final product quality (Chang et al., 1992).

  • It is also involved in selective chemical conversions, as seen in the conversion of N-Trichloroethoxycarbonyl groups to N-Acetyl groups in the presence of N-tert-Butoxycarbonyl protecting groups (Zhu & Schmidt, 2003).

  • In polymer chemistry, (Boc-aminooxy)acetic acid has been used for chemoselective conjugation to proteins, demonstrating its role in the synthesis of bioconjugates (Heredia et al., 2007).

  • It has been employed in asymmetric syntheses of various compounds, showing its utility in stereoselective chemical reactions (Uraguchi & Terada, 2004).

  • The compound is used in protecting the amino group in specific chemical synthesis processes, demonstrating its protective capabilities in organic synthesis (Zhao et al., 2014).

  • In peptide chemistry, it serves as a protecting group for cysteine and selenocysteine, indicating its importance in the synthesis of peptides and proteins (Muttenthaler et al., 2010).

  • It has been part of an improved synthetic route for aminooxy peptides, demonstrating its role in peptide modification and ligation techniques (Duléry et al., 2007).

  • (Boc-aminooxy)acetic acid derivatives have been used in designing cross-linked polymeric gels with applications in absorbents and superabsorbents (Roy et al., 2014).

  • Its derivatives are also used in the synthesis of phosphodiester linkage-containing cryptands and macrocycles, contributing to the field of supramolecular chemistry (Oijen et al., 1994).

  • The compound plays a role in the synthesis of indole-3-acetic acids and their analogues, highlighting its importance in heterocyclic chemistry (Wensbo et al., 1995).

  • It has been used in the nanopatterning of proteins, an important technique in nanotechnology and biomedicine (Christman et al., 2011).

  • The compound has been instrumental in synthesizing α-sulfanyl-substituted indole-3-acetic acids, showcasing its role in multi-component chemical reactions (Das et al., 2017).

  • It is used in asymmetric syntheses of various sugar derivatives, underscoring its utility in carbohydrate chemistry (Brambilla et al., 2014).

Safety And Hazards

“(Boc-aminooxy)acetic acid” causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXODCKYUZNZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373171
Record name (Boc-aminooxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Boc-aminooxy)acetic acid

CAS RN

42989-85-5
Record name (Boc-aminooxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Boc-aminooxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

[(1,1-Dimethylethoxy)carbonyl]aminooxyacetic acid, methyl ester (18.0 g, 0.087 mole) and potassium hydroxide (7.4 g, 0.13 mole) were stirred in 60 ml of methanol for one hour at ambient temperatures. The mixture was neutralized with concentrated hydrochloric acid and evaporated to dryness in vacuo. The residue was taken up in 100 ml of water and acidified to pH 2.5. Extraction with ethyl acetate, drying over magnesium sulfate and evaporation gave the title compound as 6.8 g of a colorless solid, m.p. 95°-98° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Boc-aminooxy)acetic acid
Reactant of Route 2
(Boc-aminooxy)acetic acid
Reactant of Route 3
(Boc-aminooxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(Boc-aminooxy)acetic acid
Reactant of Route 5
(Boc-aminooxy)acetic acid
Reactant of Route 6
(Boc-aminooxy)acetic acid

Citations

For This Compound
209
Citations
G Mezö, I Szabó, I Kertész, R Hegedüs… - Journal of Peptide …, 2011 - Wiley Online Library
Owing to the high chemoselectivity between an aminooxy function and a carbonyl group, oxime ligation is one of the most preferred procedures for the preparation of peptide conjugates…
Number of citations: 38 onlinelibrary.wiley.com
S Knör, A Modlinger, T Poethko… - … A European Journal, 2007 - Wiley Online Library
A convenient synthesis of novel bifunctional poly(amino carboxylate) chelating agents allowing chemoselective attachment to highly functionalized biomolecules is described. Based on …
HD Maynard, KL Christman, RM Broyer, ZP Tolstyka… - abstracts.biomaterials.org
Methods: Boc-aminooxy modified tetra (ethylene glycol) was synthesized by dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) coupling of Boc-aminooxy acetic …
Number of citations: 0 abstracts.biomaterials.org
C Boswell, C Regino, K Wong, C Shaw, D Milenic… - 2006 - Soc Nuclear Med
… with the succinimidyl ester of N-BOC-aminooxy acetic acid. Following TFA deprotection, the … of the succinimidyl ester of N-BOC-aminooxy acetic acid that is reacted with the dendrimer. …
Number of citations: 0 jnm.snmjournals.org
X Zhou, JJ Zhong - Applied microbiology and biotechnology, 2011 - Springer
It was previously reported that low initial ammonium (2 mM) in medium had significant stimulating effects on the biosynthesis of taxuyunnanine C (Tc) by Taxus chinensis cells. However, …
Number of citations: 18 link.springer.com
EWL Chan, MN Yousaf - Journal of the American Chemical …, 2006 - ACS Publications
… The resulting amine was then reacted with N-Boc aminooxy acetic acid in the presence of dicyclohexylcarbodiimide/N-hydroxysuccinimide. Boc group deprotection by TFA gives the …
Number of citations: 127 pubs.acs.org
AM Şenışık, Ç İçhedef, AY Kılçar, E Uçar, K Arı… - … of Radioanalytical and …, 2018 - Springer
… In this reaction Boc-aminooxy acetic acid was used as a linker for binding of GlyGly with FDG (Fig. 4). LC/MS–MS analysis of synthesized Boc-AO-GlyGly showed that the determined …
Number of citations: 7 link.springer.com
S Fabritz, S Hörner, D Könning, M Empting… - Organic & …, 2012 - pubs.rsc.org
… The reaction with commercially available mono-Boc aminooxy acetic acid towards 3 appeared strongly dependent on the activation conditions leading to overacylated species (Table 1)…
Number of citations: 27 pubs.rsc.org
C Pifferi, B Thomas, D Goyard, N Berthet… - … A European Journal, 2017 - Wiley Online Library
The large majority of TACA‐based (TACA=Tumor‐Associated Carbohydrate Antigens) antitumor vaccines target only one carbohydrate antigen, thereby often resulting in the incomplete …
M Lelle, K Peneva - Amino Acids, 2014 - Springer
We describe the synthesis and characterization of a new lysine-based heterofunctional cross-linking reagent. It carries two readily available aminooxy functionalities and an activated …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.